molecular formula C11H12FNS B13029328 2-(Tert-butyl)-4-fluorobenzo[d]thiazole

2-(Tert-butyl)-4-fluorobenzo[d]thiazole

Cat. No.: B13029328
M. Wt: 209.29 g/mol
InChI Key: UNVLGCWWHVHJFT-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-fluorobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. This specific compound features a tert-butyl group and a fluorine atom attached to the benzothiazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-fluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with tert-butyl bromide and fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazoles.

Scientific Research Applications

2-(Tert-butyl)-4-fluorobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-4-chlorobenzo[d]thiazole
  • 2-(Tert-butyl)-4-methylbenzo[d]thiazole
  • 2-(Tert-butyl)-4-nitrobenzo[d]thiazole

Uniqueness

2-(Tert-butyl)-4-fluorobenzo[d]thiazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C11H12FNS

Molecular Weight

209.29 g/mol

IUPAC Name

2-tert-butyl-4-fluoro-1,3-benzothiazole

InChI

InChI=1S/C11H12FNS/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,1-3H3

InChI Key

UNVLGCWWHVHJFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC=C2S1)F

Origin of Product

United States

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